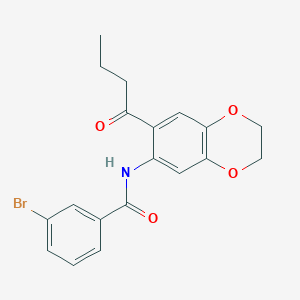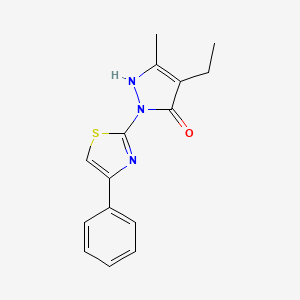![molecular formula C23H20N4O4S B11063991 10-({4-methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one (non-preferred name)](/img/structure/B11063991.png)
10-({4-methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-({4-METHYL-1-[(1R,2R,5S)-4-OXO-6,8-DIOXABICYCLO[321]OCT-2-YL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE is a complex organic compound with a unique structure that includes a triazole ring, a bicyclic oxo group, and an acridinone moiety
Preparation Methods
The synthesis of 10-({4-METHYL-1-[(1R,2R,5S)-4-OXO-6,8-DIOXABICYCLO[3.2.1]OCT-2-YL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE involves multiple steps, starting with the preparation of the triazole ring and the bicyclic oxo group. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
10-({4-METHYL-1-[(1R,2R,5S)-4-OXO-6,8-DIOXABICYCLO[3.2.1]OCT-2-YL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. Industrial applications may include its use in the production of specialized materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of 10-({4-METHYL-1-[(1R,2R,5S)-4-OXO-6,8-DIOXABICYCLO[3.2.1]OCT-2-YL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 10-({4-METHYL-1-[(1R,2R,5S)-4-OXO-6,8-DIOXABICYCLO[3.2.1]OCT-2-YL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE include other triazole-containing compounds and acridinone derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific structures and applications. The uniqueness of 10-({4-METHYL-1-[(1R,2R,5S)-4-OXO-6,8-DIOXABICYCLO[3.2.1]OCT-2-YL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H20N4O4S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
10-[[4-methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]acridin-9-one |
InChI |
InChI=1S/C23H20N4O4S/c1-25-20(24-27(23(25)32)17-10-18(28)22-30-12-19(17)31-22)11-26-15-8-4-2-6-13(15)21(29)14-7-3-5-9-16(14)26/h2-9,17,19,22H,10-12H2,1H3/t17-,19+,22+/m1/s1 |
InChI Key |
JSQHDPQAJLFPSS-LZNRXBQRSA-N |
Isomeric SMILES |
CN1C(=NN(C1=S)[C@@H]2CC(=O)[C@H]3OC[C@@H]2O3)CN4C5=CC=CC=C5C(=O)C6=CC=CC=C64 |
Canonical SMILES |
CN1C(=NN(C1=S)C2CC(=O)C3OCC2O3)CN4C5=CC=CC=C5C(=O)C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-methoxybenzohydrazide](/img/structure/B11063918.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063928.png)
![4-Amino-2-[(4-fluorophenyl)amino]-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B11063929.png)

![Pyrrolo[2,3-b]quinoxalin-2-one, 3-acetyl-4-ethyl-1-(pyridin-2-yl)-1,3,3a,4,9,9a-hexahydro-](/img/structure/B11063938.png)
![N-1-adamantyl-2-[(1-adamantylacetyl)amino]benzamide](/img/structure/B11063948.png)
![N-{4-[(2-fluorophenyl)(thiophen-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11063950.png)
![ethyl (5-{[(3,4-dimethoxyphenyl)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B11063956.png)
![ethyl 2-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11063957.png)
![methyl 2-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11063959.png)
![3-iodo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11063965.png)

![8-nitro-1'-phenyl-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11063974.png)
![(1Z)-N'-{[(2-methoxyphenyl)carbonyl]oxy}-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide](/img/structure/B11063975.png)
